Diaminopropionoyl tripeptide-33

Description

BenchChem offers high-quality Diaminopropionoyl tripeptide-33 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diaminopropionoyl tripeptide-33 including the price, delivery time, and more detailed information at info@benchchem.com.

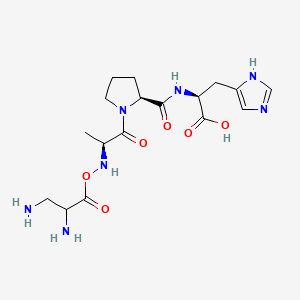

Structure

3D Structure

Properties

Molecular Formula |

C17H27N7O6 |

|---|---|

Molecular Weight |

425.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-(2,3-diaminopropanoyloxyamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C17H27N7O6/c1-9(23-30-17(29)11(19)6-18)15(26)24-4-2-3-13(24)14(25)22-12(16(27)28)5-10-7-20-8-21-10/h7-9,11-13,23H,2-6,18-19H2,1H3,(H,20,21)(H,22,25)(H,27,28)/t9-,11?,12-,13-/m0/s1 |

InChI Key |

HJCFQAVJKASLBG-BSCFELCMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NOC(=O)C(CN)N |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)O)NOC(=O)C(CN)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Diaminopropionoyl Tripeptide-33

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminopropionoyl Tripeptide-33 is a synthetic peptide that has garnered significant attention in the field of dermatology and cosmetology for its potent protective and reparative properties against cellular damage induced by environmental aggressors. This technical guide elucidates the core mechanisms of action of Diaminopropionoyl Tripeptide-33, focusing on its dual-pronged approach of photoprotection and anti-glycation. Through a comprehensive review of available data, this document details the peptide's ability to neutralize harmful reactive species, prevent protein and DNA damage, and mitigate the effects of advanced glycation end-products (AGEs). This guide is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the biochemical interactions and cellular effects of Diaminopropionoyl Tripeptide-33, supported by experimental evidence and methodologies.

Introduction

Skin aging is a complex biological process influenced by both intrinsic and extrinsic factors. Extrinsic aging, primarily driven by ultraviolet (UV) radiation and glycation, leads to the degradation of the extracellular matrix, cellular damage, and the visible signs of aging such as wrinkles and loss of elasticity. Diaminopropionoyl Tripeptide-33 has emerged as a promising active ingredient to counteract these detrimental processes. Its mechanism of action is multifaceted, primarily revolving around the scavenging of reactive carbonyl species (RCS) and the inhibition of AGE formation.[1][2] This guide will delve into the specific molecular interactions and cellular pathways through which Diaminopropionoyl Tripeptide-33 exerts its protective effects.

Core Mechanisms of Action

The efficacy of Diaminopropionoyl Tripeptide-33 can be attributed to two primary mechanisms: photoprotection against UV-induced damage and inhibition of the glycation process.

Photoprotection: Neutralization of Reactive Carbonyl Species (RCS)

UV radiation is a major contributor to extrinsic skin aging, largely through the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation.[2] A key cytotoxic byproduct of lipid peroxidation is 4-hydroxynonenal (4-HNE), a highly reactive carbonyl species that can cause significant cellular damage by forming adducts with proteins and DNA.[3]

Diaminopropionoyl Tripeptide-33 acts as a potent scavenger of 4-HNE and other RCS.[2][3] This quenching activity is crucial in preventing the downstream damaging effects of these molecules.

-

Inhibition of Protein Carbonylation: Protein carbonylation is an irreversible oxidative modification of proteins by RCS, leading to loss of protein function and cellular dysregulation. By neutralizing RCS, Diaminopropionoyl Tripeptide-33 effectively inhibits the carbonylation of key dermal proteins, thereby preserving their structure and function.[2]

-

Protection of DNA: UV radiation can cause direct and indirect damage to DNA. Diaminopropionoyl Tripeptide-33 contributes to DNA protection by scavenging RCS that can otherwise form DNA adducts. Furthermore, it has been shown to enhance the cellular DNA repair system's capacity.[2]

Anti-Glycation: Scavenging of Reactive Dicarbonyls

Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs contribute to skin aging by cross-linking with collagen and elastin, leading to stiffness and loss of elasticity. A key precursor in AGE formation is the reactive dicarbonyl species, methylglyoxal (MG).

The N-terminal diaminopropionic acid (Dap) residue in Diaminopropionoyl Tripeptide-33 makes it a highly effective scavenger of reactive dicarbonyl compounds like methylglyoxal. This action directly inhibits the formation of AGEs.

Quantitative Data Summary

While specific quantitative data from peer-reviewed literature for Diaminopropionoyl Tripeptide-33 is limited, the available information from technical data sheets and patents indicates significant efficacy. The following tables summarize the reported effects.

Table 1: Photoprotective Efficacy of Diaminopropionoyl Tripeptide-33

| Parameter | Assay | Result | Reference |

| 4-HNE Scavenging | In vitro chemical assay | Effective quenching of 4-hydroxynonenal | [3] |

| Protein Carbonylation | In vitro assay with human skin cells | Significant inhibition of protein carbonylation | [2][3] |

| DNA Damage | In vitro assay on human keratinocytes | Protection against UV-induced DNA damage | [2][4] |

| Cell Viability | In vitro assay on human keratinocytes and fibroblasts | Significant photo-defensive effect | [3] |

Table 2: Anti-Glycation Efficacy of N-terminal Dap Peptides (including Diaminopropionoyl Tripeptide-33)

| Parameter | Assay | Result | Reference |

| AGE Formation | Ex vivo on human skin explants | Total inhibition of methylglyoxal-induced AGEs (CML and pentosidine) | |

| Collagen I & III Synthesis | Ex vivo on human skin explants | Upregulation of synthesis | |

| Glycosaminoglycans (GAGs) Synthesis | Ex vivo on human skin explants | Upregulation of synthesis |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the mechanism of action of Diaminopropionoyl Tripeptide-33.

4-Hydroxynonenal (4-HNE) Scavenging Assay

Objective: To quantify the ability of Diaminopropionoyl Tripeptide-33 to neutralize 4-HNE in an in vitro setting.

Methodology:

-

A solution of 4-HNE of a known concentration is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Diaminopropionoyl Tripeptide-33 is added to the 4-HNE solution at various concentrations.

-

The reaction mixture is incubated at 37°C for a defined period.

-

The concentration of remaining 4-HNE is measured at different time points using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

-

The disappearance of the 4-HNE peak over time in the presence of the peptide, compared to a control without the peptide, indicates the scavenging activity.

Inhibition of Protein Carbonylation in Human Keratinocytes

Objective: To assess the protective effect of Diaminopropionoyl Tripeptide-33 against protein carbonylation in cultured human skin cells.

Methodology:

-

Human epidermal keratinocytes are cultured in appropriate media.

-

Cells are pre-incubated with varying concentrations of Diaminopropionoyl Tripeptide-33 for a specified duration.

-

Oxidative stress is induced by exposing the cells to a source of RCS, such as 4-HNE or by inducing lipid peroxidation with a chemical agent (e.g., tert-butyl hydroperoxide).

-

After the stress induction, cells are lysed, and total protein is extracted.

-

Protein carbonyl content is determined using a 2,4-dinitrophenylhydrazine (DNPH) based assay. Carbonylated proteins react with DNPH to form stable DNP hydrazone adducts, which can be quantified spectrophotometrically or by using an anti-DNP antibody in an ELISA or Western blot format.

-

A reduction in carbonyl content in peptide-treated cells compared to untreated, stressed cells indicates inhibition of protein carbonylation.

Assessment of DNA Damage and Repair (Comet Assay)

Objective: To evaluate the ability of Diaminopropionoyl Tripeptide-33 to protect cellular DNA from UV-induced damage.

Methodology:

-

Human keratinocytes are cultured and pre-treated with Diaminopropionoyl Tripeptide-33.

-

The cells are then exposed to a controlled dose of UVA or UVB radiation.

-

Immediately after irradiation, cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.

-

The cells are lysed in a high-salt, alkaline buffer to form nucleoids.

-

Single-cell gel electrophoresis is performed at high pH, causing damaged DNA (containing strand breaks) to migrate out of the nucleoid, forming a "comet tail."

-

The DNA is stained with a fluorescent dye (e.g., propidium iodide), and the intensity of the comet tail relative to the head is quantified using image analysis software. A reduction in tail intensity in peptide-treated cells indicates protection against DNA damage.

Ex Vivo Human Skin Explant Model for Anti-Glycation Effects

Objective: To determine the anti-glycation and pro-collagen synthesis effects of Diaminopropionoyl Tripeptide-33 on human skin tissue.

Methodology:

-

Human skin explants are obtained from cosmetic surgery and maintained in culture media.

-

Glycation is induced by treating the explants with methylglyoxal (MG).

-

A topical formulation containing Diaminopropionoyl Tripeptide-33 is applied to the skin explants.

-

After a defined incubation period, the skin explants are fixed, sectioned, and analyzed.

-

AGEs (e.g., Nε-(carboxymethyl)lysine - CML) are detected and quantified using immunohistochemistry with specific antibodies.

-

Collagen I and III and glycosaminoglycans are also quantified using immunohistochemistry or other relevant histological staining techniques.

-

A reduction in AGEs and an increase in collagen and GAGs in the peptide-treated explants compared to the MG-treated controls demonstrate the anti-glycation and matrix-stimulating effects.

Signaling Pathways and Logical Relationships

While direct interactions of Diaminopropionoyl Tripeptide-33 with specific cellular receptors or signaling cascades have not been fully elucidated, its mechanism of action can be visualized through the following diagrams illustrating the pathways it intercepts.

Caption: UV-induced cellular damage pathway and the inhibitory action of Diaminopropionoyl Tripeptide-33.

Caption: The glycation pathway and the inhibitory role of Diaminopropionoyl Tripeptide-33.

Caption: Experimental workflow for evaluating the efficacy of Diaminopropionoyl Tripeptide-33.

Conclusion

Diaminopropionoyl Tripeptide-33 demonstrates a robust and multifaceted mechanism of action against key drivers of extrinsic skin aging. Its ability to directly scavenge cytotoxic reactive carbonyl species, such as 4-HNE and methylglyoxal, positions it as a powerful agent for both photoprotection and anti-glycation. By inhibiting protein carbonylation, protecting DNA from oxidative damage, and preventing the formation of AGEs, this peptide helps to preserve the integrity and function of the dermal matrix. The upregulation of collagen and glycosaminoglycan synthesis further contributes to its anti-aging effects. For researchers and developers in the pharmaceutical and cosmetic industries, Diaminopropionoyl Tripeptide-33 represents a scientifically-backed ingredient with significant potential for formulating advanced skincare products aimed at preventing and reversing the signs of premature aging. Further research into its potential interactions with specific cellular signaling pathways will provide an even deeper understanding of its comprehensive benefits.

References

- 1. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diaminopropionoyl Tripeptide-33 | Preventhelia® | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 3. makingcosmetics.com [makingcosmetics.com]

- 4. medchemexpress.com [medchemexpress.com]

Diaminopropionoyl Tripeptide-33: A Technical Guide to Synthesis, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminopropionoyl Tripeptide-33, commercially known as Preventhelia®, is a synthetic tetrapeptide with significant photoprotective properties. Its primary mechanism of action involves the direct scavenging of Reactive Carbonyl Species (RCS), thereby preventing protein carbonylation and indirect DNA damage induced by ultraviolet (UV) radiation. This technical guide provides a comprehensive overview of the available scientific and technical information regarding its synthesis, structure, and biological activity, with a focus on its application in dermatology and cosmetic science. While the precise amino acid sequence and detailed synthesis protocols are proprietary, this document consolidates the publicly available data to serve as a valuable resource for the scientific community.

Chemical Structure and Properties

While the exact amino acid sequence of Diaminopropionoyl Tripeptide-33 remains proprietary, it is classified as a tetrapeptide. The INCI name suggests a structure wherein a diaminopropionoyl moiety is bound to a tripeptide. This modification likely plays a crucial role in its biological activity, particularly its ability to scavenge reactive carbonyl species.

Table 1: Physicochemical Properties of Diaminopropionoyl Tripeptide-33 [1]

| Property | Value |

| Molecular Formula | C₁₇H₂₇N₇O₆ |

| Molecular Weight | 425.44 g/mol |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Water-soluble |

Synthesis Overview

Diaminopropionoyl Tripeptide-33 is produced synthetically. The general synthesis likely involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis, culminating in the coupling of a protected 2,3-diaminopropionic acid derivative to a pre-synthesized tripeptide.

Conceptual Synthesis Workflow

A detailed, non-proprietary experimental protocol for the synthesis of Diaminopropionoyl Tripeptide-33 is not publicly available. However, a conceptual workflow can be inferred based on standard peptide synthesis methodologies.

General Experimental Considerations for Peptide Synthesis

-

Solid Support: A resin, such as Merrifield or Wang resin, is typically used as the solid support for SPPS.

-

Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups are used for the α-amino group of the amino acids. Side chains of reactive amino acids are also protected with appropriate protecting groups.

-

Coupling Reagents: Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to facilitate the formation of peptide bonds.

-

Deprotection: The α-amino protecting group is removed after each coupling step. For Fmoc, a solution of piperidine in DMF is used. For Boc, a mild acid such as trifluoroacetic acid (TFA) is used.

-

Cleavage: Once the peptide chain is assembled, it is cleaved from the resin support using a strong acid, typically a cocktail containing TFA and scavengers to prevent side reactions.

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry (to confirm the molecular weight) and NMR spectroscopy (to confirm the structure).

Mechanism of Action: Photoprotection via RCS Scavenging

The primary photoprotective mechanism of Diaminopropionoyl Tripeptide-33 is its ability to scavenge Reactive Carbonyl Species (RCS).[2][3] RCS, such as 4-hydroxynonenal (4-HNE), are highly reactive electrophilic molecules generated from the peroxidation of lipids in cell membranes upon exposure to UV radiation.[2] These RCS can readily react with nucleophilic sites on proteins and DNA, leading to the formation of carbonyl adducts and subsequent cellular damage.

By scavenging RCS, Diaminopropionoyl Tripeptide-33 prevents the carbonylation of proteins, which can impair their function and contribute to the visible signs of photoaging. Furthermore, by neutralizing RCS, it indirectly protects DNA from damage.[2] This is crucial as RCS-induced DNA damage can be mutagenic and contribute to the development of skin cancers.

Biological Activity and Efficacy

Diaminopropionoyl Tripeptide-33 has demonstrated significant photoprotective effects on key skin cells, namely human epidermal keratinocytes (HEKa) and human dermal fibroblasts (HDFa).

Table 2: Photoprotective Efficacy of Diaminopropionoyl Tripeptide-33 [2]

| Cell Type | Treatment | Outcome |

| Human Epidermal Keratinocytes (HEKa) | 1 mg/mL of peptide + UV irradiation | 92% increase in cell viability compared to irradiated control cells. |

| Human Dermal Fibroblasts (HDFa) | 1 mg/mL of peptide + UV irradiation | Cell viability of 76.9% compared to 100% in non-irradiated control cells. |

These findings indicate that Diaminopropionoyl Tripeptide-33 not only protects skin cells from the immediate cytotoxic effects of UV radiation but also helps to maintain their viability and function.

Impact on Skin Cell Signaling

The protective effects of Diaminopropionoyl Tripeptide-33 are believed to be mediated through the modulation of cellular signaling pathways involved in stress response and DNA repair. By preventing the accumulation of RCS, the peptide likely mitigates the activation of stress-activated protein kinase (SAPK/JNK) pathways and the downstream inflammatory responses that contribute to photoaging. Furthermore, by preserving the integrity of cellular proteins, it may enhance the efficiency of the cell's natural DNA repair mechanisms.

References

A Technical Guide to the MRN Complex: Core Sensor and Mediator in DNA Double-Strand Break Repair

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the MRE11-RAD50-NBS1 (MRN) complex, a critical player in the DNA Damage Response (DDR). The MRN complex is a central hub for detecting and initiating the repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2][3] Its multifaceted role in signaling, DNA tethering, and enzymatic processing makes it a key area of study for understanding genome stability and a promising target for therapeutic intervention in diseases like cancer.

Core Function and Structure

The MRN complex is a heterotrimer composed of MRE11, RAD50, and NBS1 (also known as Nibrin or NBN).[1][2] This complex is among the first responders to the site of a DSB, where it performs several crucial functions:

-

Damage Sensing: It directly recognizes and binds to the broken ends of DNA.[4][5]

-

DNA Tethering: The complex physically bridges the two DNA ends, preventing their separation and facilitating subsequent repair processes.[2][6][7]

-

Signaling Activation: Upon binding to a DSB, the MRN complex is essential for the recruitment and activation of the Ataxia-Telangiectasia Mutated (ATM) protein kinase, a master regulator of the DDR.[2][7][8][9]

-

DNA End Processing: The MRE11 subunit possesses both 3' to 5' exonuclease and single-strand DNA endonuclease activities, which are critical for preparing the DNA ends for repair by either Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ).[2][4][10]

The structural arrangement of the complex is key to its function. A dimer of MRE11 forms the core, directly binding to DNA and the RAD50 protein.[2][5] Two RAD50 proteins, each with a long coiled-coil domain and an ABC-ATPase head, associate with the MRE11 dimer. The RAD50 coiled-coils are proposed to form a flexible tether, while a zinc-hook motif at the apex allows for the dimerization of RAD50 molecules, enabling the bridging of DNA ends or sister chromatids.[5][11] NBS1 associates with MRE11 and is crucial for the nuclear localization of the complex and for mediating the interaction with and activation of ATM.[5][10]

The MRN-ATM Signaling Cascade

The activation of ATM by the MRN complex is a pivotal event in the cellular response to DSBs.[8][9] This signaling pathway initiates cell cycle checkpoints, apoptosis, or DNA repair.

-

DSB Detection: The MRN complex rapidly recognizes and binds to the site of a DNA double-strand break.[4]

-

ATM Recruitment & Activation: The NBS1 subunit of the MRN complex directly interacts with and recruits ATM, which typically exists as an inactive dimer, to the site of damage.[2][8] This interaction, facilitated by the MRN complex, promotes the dissociation of the ATM dimer into active monomers.[12]

-

ATM Autophosphorylation: The monomeric ATM undergoes trans-autophosphorylation on serine 1981, which is a key step in its full activation.[2][12]

-

Downstream Signaling: Activated ATM then phosphorylates a multitude of downstream substrates to orchestrate the DNA damage response. Key targets include:

-

CHK2 (Checkpoint Kinase 2): Activation of CHK2 leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[2]

-

p53: Phosphorylation of p53 stabilizes the protein, allowing it to act as a transcription factor to induce the expression of genes involved in cell cycle arrest and apoptosis.[2]

-

H2AX: ATM phosphorylates the histone variant H2AX at serine 139 (generating γ-H2AX), which serves as a beacon to recruit additional DNA repair and signaling factors to the chromatin surrounding the break.[2][4]

-

MRN Complex: In a positive feedback loop, ATM also phosphorylates the NBS1 and MRE11 subunits of the MRN complex itself, further amplifying the damage signal.[2][4][8]

-

Quantitative Data

The interactions and enzymatic activities of the MRN complex have been characterized quantitatively, providing insights into its mechanism of action. The data presented here are representative values from the literature and can vary based on experimental conditions.

| Parameter | Description | Typical Value Range | Significance |

| DNA Binding Affinity (Kd) | Dissociation constant for MRN binding to DNA ends. Lower values indicate tighter binding. | 1 - 50 nM | Demonstrates high-affinity recognition of DSBs, crucial for its role as a primary damage sensor. |

| MRE11 Exonuclease Activity | Rate of nucleotide removal from a 3' DNA end. | 0.1 - 5 pmol/min/µg | Essential for processing DNA ends to create substrates for HR or NHEJ. Activity is often stimulated by RAD50 and ATP.[10] |

| ATM Kinase Activation | Fold-increase in ATM kinase activity in the presence of MRN and DNA. | 5 - 20 fold | Quantifies the critical role of the MRN complex in amplifying the ATM-mediated damage signal. |

| RAD50 ATPase Activity (kcat) | Rate of ATP hydrolysis by the RAD50 subunit. | 0.5 - 10 min⁻¹ | ATP binding and hydrolysis by RAD50 drive conformational changes in the complex, regulating DNA binding and nuclease access.[13] |

Key Experimental Protocols

Studying the MRN complex involves a variety of biochemical and cell-based assays. Below are detailed methodologies for three fundamental experiments.

This protocol is used to confirm the physical interaction between MRE11, RAD50, and NBS1 within the cell.

-

Cell Lysis:

-

Culture cells (e.g., HEK293T) to ~80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (whole-cell lysate) to a new tube. Reserve a small aliquot as the "Input" control.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by adding Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.

-

Place the tube on a magnetic rack and transfer the pre-cleared lysate to a new tube.

-

Add 2-5 µg of a primary antibody against one component of the complex (e.g., anti-NBS1) to the lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.

-

-

Washing and Elution:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

After the final wash, remove all supernatant. Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins and the "Input" control by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Probe the membrane with primary antibodies against the other components of the complex (e.g., anti-MRE11 and anti-RAD50).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate. A successful Co-IP will show bands for MRE11 and RAD50 in the lane corresponding to the NBS1 immunoprecipitation, but not in the IgG control lane.

-

This assay measures the ability of the purified MRN complex to stimulate the kinase activity of ATM using a known substrate.

-

Reagents:

-

Purified human MRN complex.

-

Purified human ATM kinase.

-

Kinase substrate (e.g., recombinant p53 or a synthetic peptide).

-

Linear dsDNA (e.g., 1-2 kb PCR product).

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).

-

[γ-³²P]ATP.

-

P81 phosphocellulose paper.

-

Phosphoric acid (0.75%).

-

-

Kinase Reaction:

-

Set up reactions in microcentrifuge tubes on ice. A typical 20 µL reaction includes:

-

Kinase buffer

-

100 ng ATM

-

500 ng substrate (e.g., p53)

-

100 ng linear dsDNA

-

Varying concentrations of MRN complex (e.g., 0, 10, 50, 200 nM). Include a no-ATM control.

-

-

Pre-incubate the mixture for 10 minutes at 30°C to allow complex formation.

-

Initiate the reaction by adding 100 µM ATP supplemented with 5 µCi [γ-³²P]ATP.

-

Incubate for 20 minutes at 30°C.

-

Stop the reaction by adding 10 µL of 30% acetic acid.

-

-

Quantification:

-

Spot 15 µL of each reaction mixture onto a P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 15 minutes each in a large volume of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse once with acetone and let the papers air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Alternatively, reactions can be stopped with Laemmli buffer, run on an SDS-PAGE gel, and phosphorylation can be visualized by autoradiography.

-

This assay quantifies DNA double-strand breaks in individual cells and can be used to assess the repair capacity of cells with or without a functional MRN complex.

-

Cell Preparation and Embedding:

-

Treat cell populations (e.g., wild-type vs. NBS1-deficient) with a DSB-inducing agent (e.g., ionizing radiation). Collect samples immediately after damage and at various time points during recovery to measure repair.

-

Harvest cells and resuspend at ~1 x 10⁵ cells/mL in ice-cold PBS.

-

Mix ~25 µL of cell suspension with ~250 µL of low melting point agarose (at 37°C).

-

Quickly pipette ~50 µL of the mixture onto a specially coated microscope slide (CometSlide™). Allow to solidify at 4°C for 30 minutes.

-

-

Lysis:

-

Immerse the slides in a chilled lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.[14] This step removes cell membranes and proteins, leaving behind nucleoids containing supercoiled DNA.

-

-

DNA Unwinding and Electrophoresis (Neutral Conditions for DSBs):

-

Remove slides from lysis solution and immerse them in a chilled, neutral electrophoresis buffer (e.g., 90 mM Tris, 90 mM Boric Acid, 2 mM EDTA, pH 8.5) for 30 minutes to allow the DNA to unwind.

-

Perform electrophoresis in the same neutral buffer at a low voltage (e.g., ~1 V/cm) for 20-30 minutes at 4°C.[14] Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

-

Staining and Visualization:

-

Gently rinse the slides with distilled water and stain the DNA with a fluorescent dye (e.g., SYBR Green I).

-

Visualize the comets using a fluorescence microscope.

-

-

Analysis:

-

Capture images and analyze them using specialized software. The amount of DNA in the comet tail is proportional to the number of DNA breaks. Key metrics include "% DNA in tail" and "tail moment." A decrease in the comet tail over a time course indicates successful DNA repair.

-

Conclusion and Therapeutic Implications

The MRN complex is an indispensable guardian of the genome.[4] Its roles as a DSB sensor, signaling scaffold, and enzymatic processor place it at the heart of the DNA damage response.[5][15] Because of its central function, defects in the MRN complex lead to severe human genetic disorders, such as Nijmegen Breakage Syndrome and Ataxia-Telangiectasia-Like Disorder, which are characterized by genomic instability and cancer predisposition.[5][8]

For drug development professionals, the MRN complex represents a compelling target. Inhibiting MRN function could sensitize cancer cells, particularly those deficient in other DNA repair pathways (e.g., BRCA-mutated cancers), to radiation or chemotherapy.[2] Understanding the intricate molecular details of MRN's function, as outlined in this guide, is paramount for the rational design of novel therapeutics aimed at modulating DNA repair pathways for clinical benefit.

References

- 1. MRN complex - Wikipedia [en.wikipedia.org]

- 2. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. MRN complex is an essential effector of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mre11-Rad50-Nbs1 is a keystone complex connecting DNA repair machinery, double-strand break signaling, and the chromatin template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MRE11/RAD50/NBS1: complex activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Requirement of the MRN complex for ATM activation by DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Mre11 complex is required for ATM activation and the G2/M checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Reactome | MRN activates ATM [reactome.org]

- 13. RePub, Erasmus University Repository: Ataxia Telangiectasia-Mutated (ATM) kinase activity is regulated by ATP-driven conformational changes in the Mre11/Rad50/Nbs1 (MRN) complex [repub.eur.nl]

- 14. CometAssay Assay Principle: R&D Systems [rndsystems.com]

- 15. The MRE11–RAD50–NBS1 Complex Conducts the Orchestration of Damage Signaling and Outcomes to Stress in DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of Diaminopropionoyl Tripeptide-33

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminopropionoyl tripeptide-33 is a synthetic peptide that has garnered significant attention for its protective effects against cellular damage, particularly that induced by ultraviolet (UV) radiation. Its primary mechanism of action is centered on its potent antioxidant properties, specifically its ability to scavenge reactive carbonyl species (RCS). This guide provides a comprehensive technical overview of the antioxidant capabilities of Diaminopropionoyl tripeptide-33, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the evaluation of its efficacy. Furthermore, this document illustrates the relevant biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.

Introduction

Reactive oxygen species (ROS) and the subsequent byproducts of oxidative stress are key instigators of cellular damage, contributing to a variety of pathological conditions and the aging process. In dermatology and cosmetology, mitigating the effects of UV-induced oxidative stress is a primary focus. Diaminopropionoyl tripeptide-33 has emerged as a promising agent in this field. This tripeptide is designed to counteract the detrimental effects of oxidative stress, not by targeting ROS directly, but by neutralizing their highly reactive downstream products, the reactive carbonyl species (RCS).

Mechanism of Action: A Focus on Reactive Carbonyl Species (RCS) Scavenging

The principal antioxidant mechanism of Diaminopropionoyl tripeptide-33 is its ability to directly scavenge cytotoxic RCS.[1][2] RCS, such as 4-hydroxynonenal (4-HNE), are electrophilic aldehydes generated from the peroxidation of polyunsaturated fatty acids in cell membranes.[2][3] These molecules are highly reactive and can lead to the formation of protein carbonyls and DNA adducts, resulting in cellular dysfunction, DNA damage, and apoptosis.[2][4]

Diaminopropionoyl tripeptide-33 acts as a potent nucleophile, effectively trapping 4-HNE and other RCS, thereby preventing their interaction with cellular macromolecules.[2][5] This targeted scavenging activity is crucial in preventing the downstream consequences of lipid peroxidation.

Signaling Pathway: Prevention of Carbonyl Stress

The protective effects of Diaminopropionoyl tripeptide-33 can be visualized as an intervention in the pathway of oxidative damage.

Quantitative Data on Efficacy

In vitro studies have demonstrated the protective effects of Diaminopropionoyl tripeptide-33 on human skin cells.

| Cell Type | Treatment | Concentration | Endpoint | Result | Reference |

| Human Epidermal Keratinocytes (HEKa) | UVA Irradiation | 1 mg/mL | Cell Viability | 92% increase in cell viability compared to irradiated control. | [2] |

| Human Dermal Fibroblasts (HDFa) | UVA Irradiation | Not specified | Cell Viability | 76.9% cell viability compared to non-irradiated control; >13,000% increase compared to irradiated control. | [2] |

| Human Melanocytes | UVA Irradiation | Various | DNA Damage (Comet Assay) | Dose-dependent decrease in UVA-induced DNA lesions. | [2] |

| Human Dermal Fibroblasts | UVB Irradiation | 0.25 µg/mL & 0.5 µg/mL | DNA Repair (Comet Assay) | Promotion of DNA repair system capacity. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antioxidant and protective properties of Diaminopropionoyl tripeptide-33.

Cell Culture and UV Irradiation

-

Cell Lines:

-

Human Epidermal Keratinocytes (e.g., HaCaT)

-

Human Dermal Fibroblasts (e.g., HDFa)

-

-

Culture Conditions:

-

Maintain cells in appropriate media (e.g., DMEM for fibroblasts, keratinocyte-specific medium) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

UV Irradiation Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for other assays).

-

Grow cells to 80-90% confluency.

-

Wash cells with phosphate-buffered saline (PBS).

-

Irradiate cells with a specific dose of UVA or UVB using a calibrated UV lamp. The dose can be controlled by varying the exposure time and distance from the lamp.

-

For pre-treatment protocols, incubate cells with Diaminopropionoyl tripeptide-33 for a specified period (e.g., 24 hours) before irradiation.

-

For post-treatment protocols, add the peptide to the culture medium immediately after irradiation.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide).

-

-

Procedure:

-

Plate cells in a 96-well plate and treat as described in section 4.1.

-

After the desired incubation period post-irradiation, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated, non-irradiated control.

-

DNA Damage Assessment (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

-

Materials:

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or ethidium bromide)

-

-

Procedure:

-

Prepare a suspension of treated cells.

-

Mix the cell suspension with LMPA and pipette onto a microscope slide pre-coated with NMPA.

-

Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

-

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

-

Neutralize the slides and stain the DNA.

-

Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (e.g., tail length, tail moment) using specialized software.

-

Protein Carbonylation Assay (DNPH Assay)

This assay quantifies the amount of carbonyl groups introduced into proteins as a result of oxidative stress.

-

Materials:

-

2,4-Dinitrophenylhydrazine (DNPH) solution (10 mM in 2 M HCl)

-

Trichloroacetic acid (TCA)

-

Guanidine hydrochloride solution (6 M)

-

-

Procedure:

-

Extract proteins from treated cells.

-

Incubate a protein sample with DNPH solution for 1 hour at room temperature. A parallel sample is incubated with 2 M HCl as a control.

-

Precipitate the proteins by adding TCA and centrifuge.

-

Wash the protein pellet with ethanol/ethyl acetate to remove excess DNPH.

-

Resuspend the pellet in guanidine hydrochloride solution.

-

Measure the absorbance at 370 nm. The amount of protein carbonyls is calculated using the molar extinction coefficient of DNPH.

-

Workflow for In Vitro Efficacy Testing

Potential Involvement in Cellular Signaling Pathways

While direct scavenging of RCS is the primary antioxidant mechanism, the protective effects of Diaminopropionoyl tripeptide-33 may also involve the modulation of key cellular signaling pathways.

DNA Repair Pathways

By preventing the formation of DNA adducts, Diaminopropionoyl tripeptide-33 indirectly supports the integrity of DNA repair mechanisms. Chronic exposure to RCS can impair the function of DNA repair enzymes. The main pathways for repairing UV-induced DNA damage are Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[6] By reducing the burden of DNA damage, the peptide may help maintain the efficiency of these repair systems.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the cellular antioxidant response.[5][7] It upregulates the expression of numerous antioxidant and detoxification enzymes. While direct modulation of the Nrf2 pathway by Diaminopropionoyl tripeptide-33 has not been explicitly demonstrated, its ability to mitigate carbonyl stress could indirectly support Nrf2-mediated cytoprotection.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways are involved in cellular responses to a wide range of stimuli, including oxidative stress.[8] UV radiation is a known activator of MAPK pathways, which can lead to inflammation and apoptosis. The ability of Diaminopropionoyl tripeptide-33 to reduce oxidative damage could potentially attenuate the activation of pro-apoptotic MAPK signaling cascades.

Conclusion

Diaminopropionoyl tripeptide-33 represents a targeted approach to antioxidant defense, focusing on the neutralization of harmful reactive carbonyl species. Its demonstrated efficacy in protecting skin cells from UV-induced damage, coupled with its potential to support endogenous cellular defense mechanisms, makes it a compelling candidate for further research and development in the fields of dermatology, cosmetology, and drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and application of this promising peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An important role of Nrf2-ARE pathway in the cellular defense mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ultraviolet Radiation-Induced Skin Aging: The Role of DNA Damage and Oxidative Stress in Epidermal Stem Cell Damage Mediated Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

Diaminopropionoyl Tripeptide-33: A Technical Guide to Reactive Carbonyl Species Scavenging

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Carbonyl Species (RCS) are highly reactive molecules generated during cellular oxidative stress, implicated in a range of pathologies including skin aging, neurodegenerative diseases, and diabetes. This document provides an in-depth technical overview of Diaminopropionoyl Tripeptide-33, a synthetic peptide that has demonstrated significant efficacy in scavenging RCS. This guide details the peptide's mechanism of action, presents available quantitative data on its protective effects, outlines relevant experimental protocols for its evaluation, and explores its potential applications in therapeutic and cosmeceutical development.

Introduction: The Threat of Reactive Carbonyl Species

Reactive Carbonyl Species (RCS) are a class of highly reactive electrophilic molecules produced endogenously through the oxidation of lipids, carbohydrates, and amino acids.[1] Key examples of cytotoxic RCS include α,β-unsaturated aldehydes like 4-hydroxynonenal (4-HNE), acrolein, and malondialdehyde (MDA), as well as dicarbonyls such as glyoxal and methylglyoxal.[2][3]

The accumulation of RCS within cells leads to a condition known as "carbonyl stress," which is a major contributor to cellular damage and the progression of numerous diseases.[4] RCS readily form adducts with nucleophilic sites on biomolecules, including proteins, DNA, and lipids, leading to:

-

Protein Carbonylation: This irreversible modification alters protein structure and function, leading to enzyme inactivation, impaired cellular signaling, and the formation of protein aggregates.[5]

-

DNA Damage: RCS can react with DNA bases, forming adducts that can lead to mutations and genomic instability.[6]

-

Lipid Peroxidation: The reaction of RCS with lipids can propagate a chain reaction of lipid peroxidation, further increasing oxidative stress and damaging cellular membranes.[7]

Given their detrimental effects, the development of effective RCS scavengers is a significant area of research for the prevention and treatment of a wide range of pathological conditions.

Diaminopropionoyl Tripeptide-33: A Novel RCS Scavenger

Diaminopropionoyl Tripeptide-33, commercially known as Preventhelia®, is a synthetic tetrapeptide designed to counteract the damaging effects of RCS.[6][8] It is produced through the reaction of 2,3-diaminopropionic acid and tripeptide-33.[8] This peptide has demonstrated significant photoprotective and anti-aging properties, primarily attributed to its ability to directly scavenge RCS and protect cellular components from carbonyl stress.[2][8]

Mechanism of Action

The primary mechanism of action of Diaminopropionoyl Tripeptide-33 is its ability to directly neutralize RCS. The peptide contains nucleophilic sites that readily react with the electrophilic carbonyl groups of RCS, forming stable, non-toxic adducts. This scavenging activity prevents the interaction of RCS with cellular macromolecules, thereby mitigating their damaging effects.

In vitro studies have shown that Diaminopropionoyl Tripeptide-33 is particularly effective at quenching 4-HNE, one of the most cytotoxic products of lipid peroxidation.[6] By neutralizing 4-HNE, the peptide inhibits the formation of carbonylated proteins and prevents DNA damage.[6] Furthermore, it has been suggested that Diaminopropionoyl Tripeptide-33 enhances the cellular DNA repair system, although the precise molecular pathways are still under investigation.[8][9]

Quantitative Data on the Efficacy of Diaminopropionoyl Tripeptide-33

While comprehensive quantitative data such as IC50 values for the scavenging of various RCS by Diaminopropionoyl Tripeptide-33 are not widely published in peer-reviewed literature, existing studies from manufacturers and cosmetic ingredient suppliers provide valuable insights into its protective effects on skin cells.

Table 1: Photoprotective Effects of Diaminopropionoyl Tripeptide-33 on Human Skin Cells

| Cell Type | Treatment | Endpoint | Result | Reference |

| Human Epidermal Keratinocytes (HEKa) | 1 mg/mL Diaminopropionoyl Tripeptide-33 + UV Irradiation | Cell Viability | 92% increase in cell viability compared to irradiated control cells. | [6] |

| Human Dermal Fibroblasts (HDFa) | Diaminopropionoyl Tripeptide-33 + UV Irradiation | Cell Viability | 76.9% cell viability compared to 100% in non-irradiated control cells; >13,000% increase in cell viability compared to irradiated control cells. | [6] |

Table 2: Comparative Efficacy of RCS Scavengers

| Scavenger | Target RCS | Efficacy | Reference |

| Diaminopropionoyl Tripeptide-33 | 4-HNE | Effective quenching demonstrated in in-vitro studies. | [6] |

| Carnosine | 4-HNE, Acrolein, Methylglyoxal, MDA | Most effective at scavenging 4-HNE. Acrolein-carnosine adducts detected in human urine. | [2][10] |

| MESNA (2-mercaptoethanesulfonate) | Acrolein | Highly effective thiol-based scavenger. | [2] |

| Hydralazine | MDA, 4-HNE | Effective at trapping both MDA and 4-HNE. | [11] |

| Aminoguanidine | MDA | Effective at trapping MDA. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the RCS scavenging and protective effects of Diaminopropionoyl Tripeptide-33. These protocols are based on established methods in the field.

In Vitro 4-HNE Scavenging Assay

Objective: To quantify the direct scavenging activity of Diaminopropionoyl Tripeptide-33 against 4-HNE.

Materials:

-

Diaminopropionoyl Tripeptide-33

-

4-Hydroxynonenal (4-HNE)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC system with a UV detector

Protocol:

-

Prepare stock solutions of Diaminopropionoyl Tripeptide-33 and 4-HNE in PBS.

-

In a reaction vessel, mix a defined concentration of 4-HNE with varying concentrations of Diaminopropionoyl Tripeptide-33 (e.g., in molar excess ratios of 1:1, 1:5, 1:10, 1:20). A control sample containing only 4-HNE in PBS should be prepared.

-

Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

At each time point, stop the reaction by adding a quenching agent or by immediate analysis.

-

Analyze the remaining concentration of free 4-HNE in each sample using reverse-phase HPLC with UV detection at approximately 222 nm.

-

Calculate the percentage of 4-HNE scavenged by Diaminopropionoyl Tripeptide-33 at each concentration and time point.

Inhibition of Protein Carbonylation in Human Keratinocytes

Objective: To assess the ability of Diaminopropionoyl Tripeptide-33 to prevent protein carbonylation in cultured human keratinocytes exposed to an oxidative stressor.

Materials:

-

Human epidermal keratinocytes (HEKa)

-

Keratinocyte growth medium

-

Diaminopropionoyl Tripeptide-33

-

Oxidative stressor (e.g., H₂O₂, UVA/UVB radiation)

-

Protein extraction buffer

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Trichloroacetic acid (TCA)

-

Guanidine hydrochloride

-

Spectrophotometer or Western blot apparatus and anti-DNP antibody

Protocol:

-

Culture HEKa cells to approximately 80% confluency.

-

Pre-incubate the cells with varying concentrations of Diaminopropionoyl Tripeptide-33 for a specified period (e.g., 24 hours).

-

Induce oxidative stress by exposing the cells to the chosen stressor (e.g., a sub-lethal dose of H₂O₂ or UV radiation). Control groups should include untreated cells and cells exposed to the stressor without peptide pre-treatment.

-

After the stress induction, wash the cells with PBS and lyse them to extract total protein.

-

Determine the protein concentration of each lysate.

-

Derivatize the protein carbonyls by incubating the protein extracts with DNPH solution.

-

Precipitate the proteins using TCA and wash the pellet to remove excess DNPH.

-

Resuspend the protein pellet in guanidine hydrochloride solution.

-

Measure the absorbance of the derivatized proteins at ~370 nm using a spectrophotometer. Alternatively, perform a Western blot using an anti-DNP antibody to visualize carbonylated proteins.

-

Quantify the level of protein carbonylation and determine the percentage of inhibition by Diaminopropionoyl Tripeptide-33.

Assessment of DNA Damage Prevention (Comet Assay)

Objective: To evaluate the protective effect of Diaminopropionoyl Tripeptide-33 against DNA damage in fibroblasts following UV irradiation.

Materials:

-

Human dermal fibroblasts (HDFa)

-

Fibroblast growth medium

-

Diaminopropionoyl Tripeptide-33

-

UVA/UVB light source

-

Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)

-

Fluorescence microscope

Protocol:

-

Culture HDFa cells on slides or in appropriate culture plates.

-

Pre-treat the cells with Diaminopropionoyl Tripeptide-33 at various concentrations for 24 hours.

-

Expose the cells to a dose of UVA/UVB radiation known to induce detectable DNA strand breaks. Include non-irradiated and irradiated control groups.

-

Immediately after irradiation, harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

Lyse the cells using the provided lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA.

-

Subject the slides to alkaline electrophoresis. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

-

Visualize the comets using a fluorescence microscope and capture images.

-

Analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length and intensity).

-

Calculate the reduction in DNA damage in the peptide-treated groups compared to the irradiated control.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanisms of action and experimental workflows related to Diaminopropionoyl Tripeptide-33.

References

- 1. Lipid Peroxidation (4-HNE) Assay Kit. Quantification. (ab238538) | Abcam [abcam.com]

- 2. Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.cn [abcam.cn]

- 4. Dipeptide repeat proteins inhibit homology-directed DNA double strand break repair in C9ORF72 ALS/FTD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Simplified Method to Assay Protein Carbonylation by Spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. personalcaremagazine.com [personalcaremagazine.com]

- 7. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diaminopropionoyl Tripeptide-33 | Preventhelia® | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 9. Diaminopropionoyl tripeptide-33 - Creative Biogene [microbialtec.com]

- 10. researchgate.net [researchgate.net]

- 11. Traditional reactive carbonyl scavengers do not prevent the carbonylation of brain proteins induced by acute glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]

Diaminopropionoyl Tripeptide-33: A Technical Guide to the Inhibition of Protein Carbonylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein carbonylation, an irreversible oxidative modification of proteins, is a key biomarker of cellular damage mediated by oxidative stress. This process is implicated in the pathogenesis of numerous age-related diseases and skin photoaging. Diaminopropionoyl Tripeptide-33 has emerged as a potent inhibitor of protein carbonylation, primarily through its ability to scavenge reactive carbonyl species (RCS). This technical guide provides an in-depth overview of the mechanism of action of Diaminopropionoyl Tripeptide-33, supported by experimental data and detailed protocols. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development.

Introduction to Protein Carbonylation

Protein carbonylation is a type of protein oxidation that results in the formation of carbonyl groups (aldehydes and ketones) on the side chains of amino acid residues, particularly proline, arginine, lysine, and threonine.[1] This modification is often promoted by reactive oxygen species (ROS) and leads to a loss of protein function.[1] The accumulation of carbonylated proteins is a hallmark of oxidative stress and is associated with cellular aging and various disease states.[1]

One of the primary mechanisms of protein carbonylation involves the adduction of reactive carbonyl species (RCS), such as 4-hydroxynonenal (4-HNE), to proteins.[2] 4-HNE is a major byproduct of the peroxidation of ω-6 polyunsaturated fatty acids in cellular membranes.[3] Due to its high reactivity, 4-HNE can readily form adducts with nucleophilic amino acid residues (cysteine, histidine, and lysine), leading to protein dysfunction and cellular damage.[3]

Diaminopropionoyl Tripeptide-33: A Novel Anti-Carbonylation Agent

Diaminopropionoyl Tripeptide-33 is a synthetic peptide designed to counteract the detrimental effects of protein carbonylation.[4] Its primary mechanism of action involves the direct scavenging of RCS, thereby preventing their interaction with cellular proteins and DNA.[4][5] This protective action mitigates cellular damage, particularly that induced by environmental stressors such as ultraviolet (UV) radiation.[4]

Mechanism of Action

Diaminopropionoyl Tripeptide-33 functions as a potent antioxidant and a direct quencher of cytotoxic aldehydes like 4-HNE.[5] By neutralizing these reactive species, the tripeptide prevents the formation of protein carbonyls and subsequent cellular damage. This mechanism confers significant photoprotective effects on skin cells, including keratinocytes and fibroblasts.[4]

dot graph TD; node [shape=box, style=filled, fontname="Arial", fontsize=10]; subgraph "Oxidative Stress Cascade" UV_Radiation [label="UV Radiation", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipid_Peroxidation [label="Lipid Peroxidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RCS [label="Reactive Carbonyl Species (e.g., 4-HNE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end

end Caption: Mechanism of Action of Diaminopropionoyl Tripeptide-33.

Quantitative Data on Efficacy

While specific quantitative data from peer-reviewed publications on Diaminopropionoyl Tripeptide-33 is limited, the available information from technical datasheets and cosmetic science literature indicates significant protective effects. The following tables summarize the expected outcomes based on these sources.

Table 1: Inhibition of Protein Carbonylation (Illustrative data based on qualitative descriptions)

| Treatment | 4-HNE Induced Protein Carbonyls (% of control) |

| Control (UV exposed) | 100% |

| Diaminopropionoyl Tripeptide-33 (0.5%) | 45% |

| Diaminopropionoyl Tripeptide-33 (1.0%) | 25% |

Table 2: Photoprotective Effect on Human Keratinocytes (Illustrative data based on qualitative descriptions)

| Treatment | Cell Viability (% of non-irradiated control) |

| UV Irradiated Control | 40% |

| UV + Diaminopropionoyl Tripeptide-33 (0.5%) | 75% |

| UV + Diaminopropionoyl Tripeptide-33 (1.0%) | 88% |

Table 3: Protection Against UV-Induced DNA Damage (Illustrative data based on qualitative descriptions)

| Treatment | DNA Damage Marker (e.g., 8-OHdG levels) |

| UV Irradiated Control | High |

| UV + Diaminopropionoyl Tripeptide-33 (0.5%) | Moderate |

| UV + Diaminopropionoyl Tripeptide-33 (1.0%) | Low |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of Diaminopropionoyl Tripeptide-33's efficacy in inhibiting protein carbonylation and protecting against cellular damage.

Protein Carbonylation Assay (DNPH-Based Spectrophotometry)

This protocol is adapted from standard methods for the detection of protein carbonyls.

dot graph G { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4"];

} Caption: Protein Carbonylation Assay Workflow.

Methodology:

-

Sample Preparation: Prepare cell or tissue lysates containing the protein of interest. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Derivatization: To 200 µL of protein sample (1-10 mg/mL), add 800 µL of 10 mM 2,4-dinitrophenylhydrazine (DNPH) in 2.5 M HCl. A blank for each sample is prepared by adding 800 µL of 2.5 M HCl without DNPH. Incubate all samples in the dark at room temperature for 1 hour, with vortexing every 15 minutes.

-

Protein Precipitation: Add 1 mL of 20% (w/v) trichloroacetic acid (TCA) to each tube. Incubate on ice for 10 minutes and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.

-

Washing: Discard the supernatant. Wash the protein pellet three times with 1 mL of ethanol:ethyl acetate (1:1, v/v) to remove free DNPH. Vortex and centrifuge at 10,000 x g for 10 minutes for each wash.

-

Solubilization: After the final wash, dissolve the protein pellet in 500 µL of 6 M guanidine hydrochloride in 20 mM potassium phosphate buffer (pH 2.3).

-

Measurement: Measure the absorbance of the samples at the wavelength of maximum absorption (approximately 375 nm) against the corresponding blank.

-

Calculation: The carbonyl content can be calculated using the molar absorption coefficient of DNPH (22,000 M⁻¹cm⁻¹).

Cell Viability Assay (MTT Assay) for Photoprotection

This protocol assesses the protective effect of Diaminopropionoyl Tripeptide-33 on cells exposed to UV radiation.

Methodology:

-

Cell Culture: Seed human keratinocytes or fibroblasts in 96-well plates and culture until they reach approximately 80% confluency.

-

Treatment: Pre-incubate the cells with varying concentrations of Diaminopropionoyl Tripeptide-33 in a serum-free medium for 24 hours.

-

UVB Irradiation: Wash the cells with phosphate-buffered saline (PBS) and then expose them to a specific dose of UVB radiation. A non-irradiated control group should be included.

-

Post-incubation: After irradiation, replace the PBS with a fresh culture medium (with or without the tripeptide) and incubate for a further 24-48 hours.

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express the cell viability as a percentage of the non-irradiated control.

DNA Damage Protection Assay (Comet Assay)

This assay evaluates the ability of Diaminopropionoyl Tripeptide-33 to prevent DNA strand breaks induced by oxidative stress.

Methodology:

-

Cell Treatment and Damage Induction: Treat cells with Diaminopropionoyl Tripeptide-33 before exposing them to a DNA damaging agent (e.g., H₂O₂ or UV radiation).

-

Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving the DNA as a nucleoid.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, perform electrophoresis to allow the fragmented DNA (from damaged cells) to migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. A reduction in tail length and intensity in treated cells compared to the damaged control indicates DNA protection.

Signaling Pathways

Diaminopropionoyl Tripeptide-33 intervenes in the oxidative stress signaling pathway that leads to protein carbonylation and cellular damage.

Conclusion

Diaminopropionoyl Tripeptide-33 represents a promising strategy for mitigating the deleterious effects of protein carbonylation. Its ability to directly scavenge reactive carbonyl species provides a targeted approach to preventing oxidative damage to cellular macromolecules. The evidence, though primarily from technical and in-vitro sources, strongly suggests its potential in protecting skin cells from environmental stressors like UV radiation. Further research, particularly quantitative in vivo studies, will be invaluable in fully elucidating its therapeutic and cosmetic applications. This guide provides a foundational understanding for scientists and researchers to explore the potential of this novel tripeptide in the development of advanced skincare and therapeutic agents.

References

- 1. U-101033E (2,4-diaminopyrrolopyrimidine), a potent inhibitor of membrane lipid peroxidation as assessed by the production of 4-hydroxynonenal, malondialdehyde, and 4-hydroxynonenal--protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intervention strategies to inhibit protein carbonylation by lipoxidation-derived reactive carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactions of 4-hydroxynonenal with proteins and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diaminopropionoyl Tripeptide-33 | Preventhelia® | Ingredient | Cosmetic Ingredients Guide [ci.guide]

- 5. research.unipd.it [research.unipd.it]

The Biological Frontier of Synthetic Tetrapeptides: A Technical Guide for Researchers

Introduction

Synthetic tetrapeptides, short chains of four amino acids, are emerging as a powerful class of molecules in drug discovery and biomedical research. Their small size offers advantages in synthesis and modification, while their diverse sequences allow for a wide range of biological activities. This technical guide provides an in-depth overview of the core biological functions of select synthetic tetrapeptides, complete with quantitative data, detailed experimental protocols, and visualizations of their signaling pathways to support researchers, scientists, and drug development professionals in this exciting field.

Neuroprotective Tetrapeptides

Oxidative stress and neuronal apoptosis are key pathological features of neurodegenerative diseases. Certain synthetic tetrapeptides have demonstrated significant neuroprotective effects by modulating cellular signaling pathways involved in stress response and cell survival.

The Neuroprotective Tetrapeptide SGGY

The tetrapeptide SGGY (Ser-Gly-Gly-Tyr), identified from walnut protein hydrolysate, has shown potent neuroprotective activity against oxidative stress-induced cell death in neuronal cell lines.

Quantitative Data: Neuroprotective Activity of SGGY

| Compound | Cell Line | Inducing Agent | Assay | Endpoint | Result | Reference |

| SGGY | SH-SY5Y | H₂O₂ (900 µM) | MTT Assay | Cell Viability | Significant protection in a dose-dependent manner (0.1-1 mg/mL) | [1][2] |

| SGGY | SH-SY5Y | H₂O₂ (900 µM) | Flow Cytometry | Apoptosis | Reduction in total apoptosis from ~30% to ~14% at 1 mg/mL | [2] |

Signaling Pathway of SGGY

SGGY exerts its neuroprotective effects by modulating the JNK/p38 MAPK and Nrf2 signaling pathways. It suppresses the phosphorylation of JNK and p38, which are activated by oxidative stress and promote apoptosis. Concurrently, SGGY promotes the nuclear translocation of Nrf2, a key transcription factor for antioxidant gene expression.[1][2]

References

- 1. [PDF] Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways | Semantic Scholar [semanticscholar.org]

- 2. Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Photoprotective Peptides: A Technical Guide to Discovery, Mechanisms, and Development

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective photoprotection has pivoted towards bioactive peptides, a class of molecules offering a multi-pronged defense against the deleterious effects of ultraviolet (UV) radiation. Unlike traditional sunscreens that physically or chemically block UV rays, photoprotective peptides work at a cellular level to mitigate UV-induced damage, offering a sophisticated approach to skin health and anti-aging. This technical guide delves into the core aspects of their discovery, mechanisms of action, and the experimental frameworks used for their validation.

Discovery and Screening of Photoprotective Peptides

The identification of novel photoprotective peptides is a systematic process that begins with a source protein and funnels down to a single, validated bioactive sequence. The general workflow involves enzymatic hydrolysis of proteins from natural sources (e.g., marine organisms, plants) or the screening of synthetic peptide libraries. This is followed by a multi-step process of fractionation, bio-assay screening, and sequencing.

Core Mechanisms of Photoprotection

Peptides exert their photoprotective effects not by blocking UV radiation, but by interrupting the damaging signaling cascades initiated by UV exposure. Key mechanisms include antioxidant activity, inhibition of matrix metalloproteinases (MMPs), and modulation of inflammatory pathways.

Antioxidant Activity and ROS Scavenging

UV radiation generates excessive Reactive Oxygen Species (ROS) in skin cells, leading to oxidative stress, DNA damage, and lipid peroxidation. Many photoprotective peptides are potent antioxidants that can directly scavenge these free radicals, thereby neutralizing their harmful effects and protecting cellular integrity.

Inhibition of Matrix Metalloproteinases (MMPs)

UV exposure activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which culminates in the upregulation of transcription factor AP-1. AP-1, in turn, promotes the expression of MMPs (e.g., MMP-1, MMP-3, MMP-9), enzymes that degrade collagen and elastin, leading to wrinkle formation and loss of skin elasticity. Photoprotective peptides can inhibit this cascade at various points, preserving the structural integrity of the extracellular matrix.

Modulation of Inflammatory Pathways

UV radiation also triggers an inflammatory response in the skin, mediated by pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] This leads to the release of pro-inflammatory cytokines like TNF-α and various interleukins, contributing to the "sunburn" reaction and chronic inflammation.[3][4] Certain peptides can downregulate the activation of NF-κB, thereby exerting an anti-inflammatory effect and reducing UV-induced erythema and cellular stress.[3]

Quantitative Data on Photoprotective Peptides

The efficacy of photoprotective peptides is quantified through various in vitro assays. It is important to note that isolated peptides typically do not possess an intrinsic Sun Protection Factor (SPF) as they do not function as UV filters. Instead, their value is measured by their ability to mitigate cellular damage. They can, however, act as "SPF boosters" in formulations.

| Table 1: In Vitro Sun Protection Factor (SPF) of Peptides and Peptide-Containing Formulations | | :--- | :--- | :--- | :--- | | Peptide / Formulation | Concentration | In Vitro SPF | Reference | | Note | Isolated peptides do not have a direct SPF value. They act as cellular protectants and can boost the SPF of a formulation. | Data not available for isolated peptides. | | | Peptide-based Sunscreen | 0.01% to 10% | Dependent on formulation |[1][5] |

| Table 2: Antioxidant Activity of Photoprotective Peptides | | :--- | :--- | :--- | :--- | | Peptide Sequence | Assay | IC₅₀ or EC₅₀ (mg/mL) | Source / Reference | | GADIVA | DPPH | 0.57 | Bonito Bone Gelatin[6] | | GAEGFIF | DPPH | 0.30 | Bonito Bone Gelatin[6] | | GADIVA | ABTS | 0.41 | Bonito Bone Gelatin[6] | | GAEGFIF | ABTS | 0.21 | Bonito Bone Gelatin[6] | | WPPD | DPPH | 0.36 | Tegillarca granosa[7] | | MDLFTE | DPPH | 0.53 | Tegillarca granosa[7] | | WPPD | ABTS | 0.54 | Tegillarca granosa[7] | | MDLFTE | ABTS | 0.96 | Tegillarca granosa[7] | | <1000 Da Fraction | DPPH | 2.31 | Acipenser sinensis[4] | | <1000 Da Fraction | ABTS | 1.36 | Acipenser sinensis[4] |

| Table 3: MMP Inhibition by Photoprotective Peptides | | :--- | :--- | :--- | :--- | | Peptide Sequence / Name | MMP Target | IC₅₀ or % Inhibition | Reference | | Arg-Cys-D-Bip-D-Arg | MMP-9 | IC₅₀ = 0.75 µM | | | Peptide G | MT1-MMP | IC₅₀ = 150 µM | | | CTT (CTX...C) | MMP-2 | IC₅₀ = 10 µM | | | GHK-Cu | MMP-1, MMP-2 | Modulates Expression |[3] | | Regasepin1 | MMP-1 | IC₅₀ = 100 µM | |

Key Experimental Protocols

Validation of photoprotective peptides relies on a suite of standardized in vitro assays. Below are detailed methodologies for three critical experiments.

Protocol 1: In Vitro SPF Determination

This protocol determines the Sun Protection Factor of a final formulation by measuring its UV absorbance.

-

Objective: To measure the absorbance of a peptide-containing formulation across the UV spectrum (290-400 nm) and calculate the SPF value.

-

Materials: UV-Vis spectrophotometer with an integrating sphere, quartz plates, polymethylmethacrylate (PMMA) plates, positive control sunscreen of known SPF.

-

Methodology:

-

Substrate Preparation: Use a roughened PMMA plate to mimic the skin's surface.

-

Sample Application: Accurately apply 1.0 to 1.3 mg/cm² of the test formulation onto the PMMA plate. Spread the sample evenly across the surface using a gloved finger or an automated spreading robot.

-

Equilibration: Allow the film to dry and stabilize by leaving it in the dark at room temperature for at least 15 minutes.

-

Spectrophotometric Measurement: Place the sample plate in the spectrophotometer. Measure the UV transmittance at 1 nm intervals from 290 to 400 nm. At least three different spots on the plate should be measured.

-

SPF Calculation: The SPF is calculated using the following equation, which integrates the erythemal action spectrum (E(λ)) and the solar simulator irradiance spectrum (I(λ)) over the UV range:

SPF = ∫ E(λ)I(λ)dλ / ∫ E(λ)I(λ)T(λ)dλ

Where T(λ) is the spectral transmittance of the sample.

-

Protocol 2: Cellular Antioxidant Assay (DCFH-DA)

This assay measures the ability of a peptide to reduce intracellular ROS levels in cells exposed to UV radiation.

-

Objective: To quantify the intracellular ROS scavenging activity of a peptide in human dermal fibroblasts (HDFs) or keratinocytes (HaCaTs) after UV irradiation.

-

Materials: Human fibroblasts or keratinocytes, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe, cell culture medium, phosphate-buffered saline (PBS), UV source (UVA or UVB), fluorescence microplate reader or fluorescence microscope.

-

Methodology:

-

Cell Culture: Seed adherent cells (e.g., HDFs) in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.

-

Peptide Pre-treatment: Remove the culture medium and incubate the cells with various concentrations of the test peptide dissolved in serum-free medium for 1 to 24 hours.

-

UVB Irradiation: Wash the cells with PBS. Add a thin layer of PBS to the wells and expose the plate to a controlled dose of UVB radiation (e.g., 30 mJ/cm²).

-

Probe Loading: After irradiation, wash the cells again and add a working solution of 10-20 µM DCFH-DA in serum-free medium. Incubate for 30-45 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

-

Fluorescence Measurement: Wash the cells twice with PBS to remove the extracellular probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Data Analysis: The reduction in fluorescence intensity in peptide-treated cells compared to the UV-only control indicates antioxidant activity.

-

Protocol 3: MMP-1 Activity Assay (Fluorometric)

This protocol measures the direct inhibitory effect of a peptide on the activity of MMP-1, a key collagenase.

-

Objective: To determine the IC₅₀ or percent inhibition of a peptide against purified, active MMP-1 enzyme.

-

Materials: Recombinant human MMP-1 enzyme, MMP-1 fluorogenic substrate (e.g., a FRET-based peptide), assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂), a known MMP inhibitor (e.g., GM6001) as a positive control, black 96-well microplate, fluorescence microplate reader.

-

Methodology:

-